[(4-Chloro-3-hydroxy-3-methylbutoxy)-oxidophosphoryl] phosphate
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Overview
Description
[(4-Chloro-3-hydroxy-3-methylbutoxy)-oxidophosphoryl] phosphate is a chemical compound with the molecular formula C5H12ClO6P. It is known for its unique structure, which includes a chlorinated hydroxy group and a phosphoryl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Chloro-3-hydroxy-3-methylbutoxy)-oxidophosphoryl] phosphate typically involves the reaction of 4-chloro-3-hydroxy-3-methylbutanol with phosphoryl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
[(4-Chloro-3-hydroxy-3-methylbutoxy)-oxidophosphoryl] phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The phosphoryl group can be reduced under specific conditions.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols are used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of reduced phosphoryl compounds.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
[(4-Chloro-3-hydroxy-3-methylbutoxy)-oxidophosphoryl] phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(4-Chloro-3-hydroxy-3-methylbutoxy)-oxidophosphoryl] phosphate involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, affecting their activity and function. The phosphoryl group plays a crucial role in these interactions, often acting as a phosphate donor in biochemical reactions. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows it to participate in various biochemical processes .
Comparison with Similar Compounds
[(4-Chloro-3-hydroxy-3-methylbutoxy)-oxidophosphoryl] phosphate can be compared with other similar compounds such as:
4-Chloro-3-hydroxybutanoic acid: Similar in structure but lacks the phosphoryl group.
3-Hydroxy-3-methylbutanoic acid: Similar in structure but lacks the chlorine atom.
Phosphoryl chloride: Contains the phosphoryl group but lacks the hydroxy and chlorinated groups.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties .
Properties
CAS No. |
303102-04-7 |
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Molecular Formula |
C5H10ClO8P2-3 |
Molecular Weight |
295.53 g/mol |
IUPAC Name |
[(4-chloro-3-hydroxy-3-methylbutoxy)-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C5H13ClO8P2/c1-5(7,4-6)2-3-13-16(11,12)14-15(8,9)10/h7H,2-4H2,1H3,(H,11,12)(H2,8,9,10)/p-3 |
InChI Key |
QBANKAKMTONFFM-UHFFFAOYSA-K |
Canonical SMILES |
CC(CCOP(=O)([O-])OP(=O)([O-])[O-])(CCl)O |
Origin of Product |
United States |
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